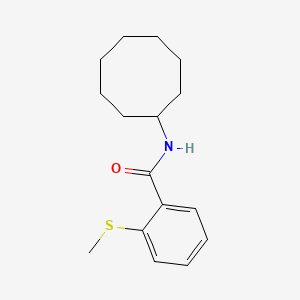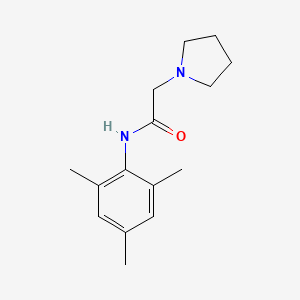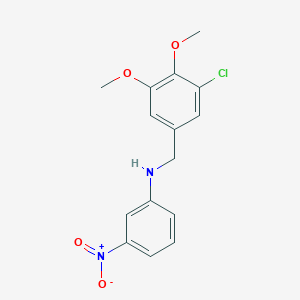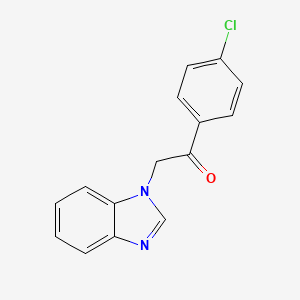![molecular formula C16H16N2O4S B4396140 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline](/img/structure/B4396140.png)
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline
Übersicht
Beschreibung
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is notable for its unique structural features, which include a sulfonyl group and a nitrophenyl group attached to the indoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group.
Indoline Formation: The cyclization of the intermediate compounds to form the indoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the indoline core.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include amino derivatives, halogenated indolines, and various substituted indoline compounds.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group and nitrophenyl group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indole
- 2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]benzene
Uniqueness
2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline is unique due to its indoline core, which provides distinct chemical properties and biological activities compared to other similar compounds
Eigenschaften
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-7-8-14(18(19)20)10-16(11)23(21,22)17-12(2)9-13-5-3-4-6-15(13)17/h3-8,10,12H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLKPCBMQHDIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(3-Acetylphenyl)sulfamoyl]phenyl]-1,1-diethylurea](/img/structure/B4396060.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4396077.png)

![(3,4-diethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B4396096.png)

![4-(propanoylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B4396098.png)


![4-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4396126.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B4396133.png)

![1-(4-Bromophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone](/img/structure/B4396145.png)
![4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B4396156.png)
